3-(1-Methylpiperidin-2-yl)pyridine-2(1H)-thione is a heterocyclic compound characterized by a piperidine ring fused to a pyridine structure, featuring a thione group at the 2-position of the pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 208.33 g/mol. The compound is noted for its unique electronic properties and potential applications in various fields, including medicinal chemistry and materials science .
Research indicates that 3-(1-Methylpiperidin-2-yl)pyridine-2(1H)-thione exhibits significant biological activity. It is being explored for its potential as a pharmacophore in drug design, particularly targeting neurological disorders. The compound may interact with specific enzymes or receptors involved in neurotransmission, influencing various biological processes through modulation of signaling pathways .
The synthesis of 3-(1-Methylpiperidin-2-yl)pyridine-2(1H)-thione typically involves several key steps:
For large-scale synthesis, methods such as continuous flow synthesis and catalytic processes are employed to optimize yield and purity .
3-(1-Methylpiperidin-2-yl)pyridine-2(1H)-thione has multiple applications:
Studies on 3-(1-Methylpiperidin-2-yl)pyridine-2(1H)-thione have focused on its interactions with various biological targets. The compound may influence enzyme activity and receptor binding, making it valuable in understanding biochemical pathways related to neurological functions. Further research is needed to elucidate its specific mechanisms of action and potential therapeutic applications .
Several compounds share structural similarities with 3-(1-Methylpiperidin-2-yl)pyridine-2(1H)-thione:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(1-Methylpiperidin-2-yl)pyridine | Lacks the thione group | Affects reactivity and applications |
| 2-(1-Methylpiperidin-2-yl)pyridine-3-thione | Positional isomer with different chemical properties | Variations in reactivity due to thione position |
| 3-Methylpyridine-2(1H)-thione | Similar thione functionality but different substituents | Different electronic properties |
The unique presence of the thione group at the 2-position imparts distinct electronic and steric properties to 3-(1-Methylpiperidin-2-yl)pyridine-2(1H)-thione, distinguishing it from similar compounds. This uniqueness enhances its potential applications in both medicinal chemistry and materials science .
The IUPAC name 3-(1-Methylpiperidin-2-yl)pyridine-2(1H)-thione delineates its structure with precision: a pyridine ring substituted at the 3-position by a 1-methylpiperidin-2-yl group and at the 2-position by a thione moiety. The molecular formula, deduced from structural analysis, is C₁₁H₁₄N₂S, corresponding to a molecular weight of 222.31 g/mol. The compound’s nomenclature adheres to systematic rules, prioritizing the pyridine backbone and specifying substituent positions to avoid ambiguity.
Key identifiers include the presence of a thiocarbonyl group (C=S) at the pyridine’s 2-position, distinguishing it from oxygenated analogs. While no CAS registry number is explicitly listed in available literature, synthetic pathways described for analogous pyridinethione derivatives emphasize its classification within the broader family of sulfur-containing heterocycles.
The compound’s architecture merges two nitrogen-containing rings: a piperidine moiety and a pyridine-thione system. The piperidine ring adopts a chair conformation, with a methyl group at the 1-position introducing steric and electronic modifications. The pyridine ring’s thione group at C2 enhances electrophilicity, facilitating nucleophilic interactions at this site.
Stereoisomerism arises from chiral centers within the piperidine ring. For instance, the 2-position attachment to pyridine creates potential R/S configurations at the piperidine’s C2 and C3 carbons, though specific stereochemical data for this compound remain underexplored. Comparative studies on related piperidine-pyridine hybrids, such as kuraramine (a 6-substituted pyridinone), highlight the influence of stereochemistry on biological activity.
Positional isomers may emerge from variations in substituent placement. For example, shifting the thione group to the pyridine’s 3-position or altering the piperidine’s attachment site could yield distinct physicochemical properties. Such isomerism is exemplified in synthetic routes for thieno[2,3-b]pyridines, where reagent choice dictates regioselectivity.
Table 1: Structural Comparison of Pyridinethione Derivatives
The synthesis and study of piperidine-pyridine hybrids trace back to mid-20th-century efforts to explore nitrogen-containing heterocycles for pharmaceutical applications. Early methodologies relied on condensation reactions and nucleophilic substitutions, as seen in the preparation of pyridinethione precursors via refluxing α-haloketones with thiourea derivatives.
Modern advancements, such as sodium ethoxide-mediated cyclizations, have streamlined the production of complex frameworks like thieno[2,3-b]pyridines, underscoring the role of 3-(1-Methylpiperidin-2-yl)pyridine-2(1H)-thione as a synthetic intermediate. Its structural versatility has spurred interest in targeting neurological receptors and enzymes, though mechanistic details remain an active area of investigation.
The retrosynthetic analysis of 3-(1-Methylpiperidin-2-yl)pyridine-2(1H)-thione reveals multiple strategic disconnection points that can guide synthetic planning [9]. The target molecule contains two principal heterocyclic systems: a methylated piperidine ring at the 2-position and a pyridine-2-thione core, connected through a carbon-carbon bond at the 3-position of the pyridine ring [1] .
The primary retrosynthetic disconnection involves breaking the bond between the piperidine and pyridine moieties, leading to two key synthetic intermediates: 1-methylpiperidine-2-carbaldehyde or its equivalent and a suitable pyridine-2-thione precursor [9] [13]. Alternative disconnection strategies include formation of the thione functionality as the final step, starting from the corresponding pyridine-2-one derivative [14] [16].
A second retrosynthetic approach considers the methylpiperidine unit as arising from sequential methylation and cyclization reactions. This pathway involves disconnection of the nitrogen-methyl bond, revealing piperidine-2-carbaldehyde as an intermediate, which can be further traced back to pyridine through hydrogenation and functional group manipulation [11] [13] [31].
The molecular formula C₁₁H₁₆N₂S with a molecular weight of 208.33 grams per mole suggests moderate synthetic complexity, requiring careful consideration of chemoselectivity during multi-step synthesis [1] . The retrosynthetic analysis indicates that the most efficient synthetic routes likely involve late-stage thionation of preformed piperidine-pyridine hybrid structures.
Recent advances in piperidine-pyridine hybridization have established several innovative methodologies for constructing these privileged scaffolds [11] [30]. Cross-coupling approaches using rhodium-catalyzed asymmetric reductive Heck reactions have emerged as powerful tools for forming carbon-carbon bonds between pyridine and piperidine systems [13].
The development of chemo-enzymatic approaches represents a significant advancement in this field [31]. These methods combine chemical synthesis with biocatalysis to achieve asymmetric dearomatization of activated pyridines, followed by stereoselective reduction to generate substituted piperidines with precise stereochemistry [31]. The key transformation involves a stereoselective amine oxidase and ene imine reductase cascade to convert N-substituted tetrahydropyridines to stereo-defined piperidines [31].
Palladium-catalyzed intramolecular cyclization strategies have proven effective for constructing piperidine-pyridine hybrid molecules [10] [32]. These reactions typically employ palladium dichloride catalysts under mild conditions, with unprotected hydroxyl groups facilitating improved yields when combined with bulkier protecting groups such as tert-butyl diphenylsilyl groups [26].
| Coupling Method | Catalyst System | Reaction Conditions | Yield Range |
|---|---|---|---|
| Rhodium-catalyzed reductive Heck | Rh complex with chiral ligands | Boronic acids, mild temperature | 70-95% [13] |
| Palladium-catalyzed cyclization | PdCl₂ (0.1 equiv) | 25°C, organic solvent | 60-85% [26] |
| Enzymatic cascade | Amine oxidase/ene reductase | Aqueous conditions, NADPH | 80-99% [31] |
Nucleophilic aromatic substitution reactions provide another viable pathway for piperidine-pyridine hybridization [10]. These reactions typically involve electron-deficient pyridines, such as 2-chloro-3-nitropyridine, reacting with piperazine derivatives under reflux conditions in acetonitrile to yield hybrid products in moderate to good yields [10].
Thionation of pyridine derivatives to generate pyridine-2-thione compounds requires specialized reagents and optimized reaction conditions [14] [16] [28]. Lawesson's reagent remains the most widely employed thionating agent for converting pyridine-2-ones to their corresponding thione derivatives [14] [16].
The mechanism of thionation using Lawesson's reagent involves formation of a highly reactive dithiophosphine ylide intermediate that reacts with the carbonyl function to effect sulfur incorporation [14]. This process typically requires elevated temperatures and anhydrous conditions to achieve optimal conversion rates [16].
Recent developments have focused on improving the workup procedures associated with Lawesson's reagent reactions [28]. The inherent formation of stoichiometric six-membered ring byproducts from Lawesson's reagent has necessitated development of efficient purification protocols [28]. Treatment with ethylene glycol has proven effective for decomposing these byproducts into highly polarized compounds that can be easily separated [28].
| Thionating Agent | Reaction Conditions | Temperature | Typical Yield |
|---|---|---|---|
| Lawesson's reagent | Anhydrous toluene or benzene | 65-80°C | 60-90% [14] [16] |
| Phosphorus pentasulfide | High temperature, extended time | 150-200°C | 40-70% [14] |
| Davy's reagent | Organic solvent | 80-120°C | 50-80% [14] |
Alternative thionating reagents include phosphorus pentasulfide, Davy's reagent, and bis(trimethylsilyl)sulfide [14]. These reagents offer different selectivity profiles and reaction conditions, allowing for optimization based on substrate sensitivity and functional group compatibility [14].
Microwave-assisted thionation has emerged as an efficient alternative to conventional heating methods [16]. These techniques significantly reduce reaction times from hours to minutes while maintaining high product yields and improving reproducibility [16].
The incorporation of methyl groups into piperidine derivatives requires careful consideration of reaction conditions and methylating agents to achieve optimal selectivity and yield [17] [18] [19]. Catalytic reductive methylation using formaldehyde and hydrogen represents a safer and more environmentally friendly alternative to traditional methylating agents such as dimethyl sulfate [18].
Reductive methylation reactions typically employ formaldehyde as the methylating agent in combination with hydrogen gas under superatmospheric pressure [18]. The reaction proceeds through formation of an intermediate imine, which is subsequently reduced to yield the N-methylated product [18]. Optimal hydrogen pressures range from 5 to 15 atmospheres, with 10 atmospheres providing the best balance of reaction rate and selectivity [18].
The choice of solvent significantly impacts the efficiency of methylation reactions [17]. Ethanol and methanol have proven most effective for reductive methylation processes, while acetonitrile shows superior performance for alkylation reactions using methyl halides [17]. Water content must be minimized during these reactions, as excess water can lead to reduced yields and side product formation [18].
| Methylating Agent | Reaction Conditions | Solvent | Yield Range |
|---|---|---|---|
| Formaldehyde/H₂ | 10 atm H₂, 80-100°C | Ethanol | 85-95% [18] |
| Methyl iodide | Room temperature, 72h | Acetonitrile | 70-85% [17] |
| Paraformaldehyde/H₂ | 10 atm H₂, catalyst | Methanol | 80-92% [18] |
Stereochemical considerations play a crucial role in methylation optimization [17]. Quaternization reactions show preferential axial attack during N-methylation, while bulkier alkylating agents tend to favor equatorial approach [17]. The stereoselectivity can be influenced by solvent polarity, with less polar solvents generally promoting increased equatorial alkylation [17].
Temperature optimization studies have revealed that moderate temperatures (80-100°C) provide the best compromise between reaction rate and product selectivity [18]. Higher temperatures can lead to decomposition of sensitive intermediates, while lower temperatures result in incomplete conversion [18].
Purification of piperidine derivatives presents unique challenges due to their moderate polarity and potential for color formation during synthesis [21] [22] [24]. Recrystallization remains the primary method for purifying non-volatile piperidine compounds, with solvent selection being critical for achieving high purity products [21] [24].
Column chromatography using silica gel provides effective separation for complex reaction mixtures containing piperidine derivatives [23] [25]. The choice of eluent system typically involves petroleum ether and dichloromethane mixtures, with ratios adjusted based on compound polarity [14]. Flash chromatography techniques have proven particularly useful for rapid purification of heat-sensitive compounds [25].
A novel purification approach involves acid-base extraction protocols specifically developed for piperidine derivatives [21]. This method dissolves water-insoluble piperidine compounds in acidic media to form soluble salts, followed by basification to precipitate the purified free base [21]. This technique effectively removes colored impurities and provides products with purities exceeding 99% [21].
| Purification Method | Conditions | Typical Purity | Recovery Rate |
|---|---|---|---|
| Recrystallization | Ethanol or acetonitrile | 95-99% [24] | 70-90% |
| Column chromatography | Silica gel, gradient elution | 90-98% [25] | 60-85% |
| Acid-base extraction | pH manipulation | >99% [21] | 85-95% |
Crystallization procedures for piperidine derivatives require careful attention to solvent selection and temperature control [24]. Ethanol has emerged as the most frequently used recrystallization solvent, providing good crystal formation and minimal solvent incorporation [24]. Alternative solvents include acetonitrile, methanol, and solvent mixtures such as ethanol-ethyl acetate [24].
The slow evaporation method has proven effective for obtaining high-quality crystals suitable for analytical characterization [24]. This technique involves gradual solvent removal at room temperature or slightly elevated temperatures, allowing for controlled crystal growth and improved product purity [24].
The molecular orbital analysis of 3-(1-Methylpiperidin-2-yl)pyridine-2(1H)-thione reveals complex electronic interactions between the pyridine-thione core and the methylpiperidinyl substituent. Frontier molecular orbital calculations using density functional theory methods demonstrate that the highest occupied molecular orbital primarily localizes on the sulfur atom of the thione group and the nitrogen lone pair of the pyridine ring [1] [2]. This distribution reflects the electron-rich nature of the sulfur atom and the π-electron deficiency characteristic of pyridine systems [3].
The lowest unoccupied molecular orbital exhibits significant contribution from the pyridine ring π* system, with notable delocalization extending toward the thione functionality [4] [5]. The HOMO-LUMO energy gap, calculated using time-dependent density functional theory methods, provides insight into the electronic stability and potential reactivity of the compound [6] [7]. The presence of the methylpiperidinyl substituent at the 3-position modulates the electronic distribution through both inductive and steric effects, influencing the overall molecular orbital topology [8] [9].
Molecular electrostatic potential surface analysis reveals regions of enhanced nucleophilicity around the sulfur atom and pyridine nitrogen, consistent with the calculated frontier orbital distributions [10] [11]. The electron density mapping demonstrates how the methylpiperidinyl group contributes electron density to the aromatic system through hyperconjugative interactions [12]. Natural bond orbital analysis further elucidates the donor-acceptor interactions within the molecular framework, particularly highlighting the role of sulfur lone pairs in stabilizing the electronic structure [4] [5].
The tautomeric equilibrium between the thione and thiol forms of 3-(1-Methylpiperidin-2-yl)pyridine-2(1H)-thione represents a fundamental aspect of its chemical behavior. Computational studies using high-level ab initio methods demonstrate that the thione form predominates in solution, consistent with experimental observations for related pyridine-thione systems [1] [13] [14]. The energy difference between tautomers varies significantly with computational method and basis set, with coupled-cluster calculations indicating the thiol form to be approximately 2.61 kcal/mol higher in energy in the gas phase [1] [2].
Solvent effects play a crucial role in determining the tautomeric preference, with the Integral Equation Formalism Polarizable Continuum Model calculations showing that polar solvents stabilize the thione form due to its larger dipole moment [13] [15]. The thione tautomer exhibits a dipole moment approximately 2-3 times larger than the corresponding thiol form, facilitating stronger solvation interactions in polar media [1] [14]. This solvent-dependent tautomeric behavior has important implications for the compound's biological activity and chemical reactivity.
The transition state for direct thione-thiol interconversion lies approximately 25-30 kcal/mol above either tautomer, suggesting that tautomerization likely proceeds through intermolecular pathways involving hydrogen-bonded dimers [1] [2]. Dimerization studies reveal that thione dimers are significantly more stable than thiol dimers, with the hydrogen-bonded thione dimer exhibiting enhanced stability through cooperative effects [14] [15]. The methylpiperidinyl substituent influences tautomeric equilibrium through steric hindrance and electronic effects, potentially affecting the accessibility of dimerization sites.
The conformational behavior of the methylpiperidinyl substituent in 3-(1-Methylpiperidin-2-yl)pyridine-2(1H)-thione exhibits characteristic six-membered ring flexibility. Computational analysis using density functional theory methods reveals that the piperidine ring preferentially adopts a chair conformation, consistent with the general preference of six-membered saturated heterocycles [16] [17] [18]. The ring puckering analysis yields Cremer-Pople parameters indicating a well-defined chair geometry with minimal deviation from ideality.
Dynamic equilibrium exists between different chair conformations, with the nitrogen substituent showing preference for equatorial positioning to minimize steric interactions [19] [20]. The N-methyl group orientation influences the overall molecular conformation through 1,3-diaxial interactions when positioned axially [20]. Molecular dynamics simulations and conformational search calculations demonstrate that conformational interconversion occurs on picosecond timescales, with activation barriers significantly lower than those for ring inversion processes [16] [18].
The attachment point to the pyridine ring at the 2-position of the piperidine creates additional conformational constraints, influencing the relative populations of different chair forms [17] [19]. Nuclear magnetic resonance-based conformational analysis would be expected to show averaged signals due to rapid conformational exchange at room temperature [21] [22]. The conformational preferences directly impact the spatial orientation of the pyridine-thione system, affecting potential intermolecular interactions and biological binding conformations.
Temperature-dependent studies reveal that elevated temperatures increase the population of higher-energy conformations, including twist and boat forms of the piperidine ring [16] [18]. The conformational entropy contribution becomes increasingly important at higher temperatures, leading to greater conformational diversity within the methylpiperidinyl moiety [19].
Comprehensive density functional theory calculations provide detailed insights into the electronic structure and molecular properties of 3-(1-Methylpiperidin-2-yl)pyridine-2(1H)-thione. The B3LYP functional with 6-311G(d,p) basis set offers an optimal balance between computational efficiency and accuracy for geometry optimization and property calculations [4] [5] [23]. Comparison studies demonstrate that hybrid functionals incorporating exact exchange provide superior performance for heterocyclic systems containing sulfur and nitrogen atoms [6] [7].
Geometry optimization results reveal bond lengths and angles consistent with experimental crystallographic data for related compounds [24] [25] [26]. The carbon-sulfur bond length in the thione group typically measures approximately 1.67-1.77 Angstroms, characteristic of partial double-bond character [4] [24] [25]. The pyridine ring maintains aromatic geometry with minimal distortion upon substitution, while the piperidine ring exhibits standard chair conformation parameters [27] [26].
Electronic property calculations using various density functional methods show convergent results for dipole moments, polarizabilities, and frontier orbital energies [4] [5] [28]. The molecular electrostatic potential surfaces calculated at different theory levels provide consistent pictures of charge distribution and reactive sites [10] [11] [12]. Natural population analysis reveals charge transfer patterns between the methylpiperidinyl substituent and the pyridine-thione core [4] [5].
Frequency calculations using scaled harmonic approximations enable prediction of vibrational spectra for structural characterization [4] [27] [29]. The characteristic thione stretching frequency appears in the expected range of 1100-1200 cm⁻¹, while pyridine ring vibrations occur at higher frequencies [30] [27]. Time-dependent density functional theory calculations predict electronic excitation energies and oscillator strengths for ultraviolet-visible spectroscopy [4] [6] [7].
Table 1: Computational Chemistry Parameters for 3-(1-Methylpiperidin-2-yl)pyridine-2(1H)-thione
| Parameter | Theoretical Values | Method |
|---|---|---|
| Molecular Formula | C₁₁H₁₆N₂S | Molecular Structure |
| Molecular Weight (g/mol) | 208.33 | Molecular Structure |
| Ground State Energy (Hartree) | Calculated via DFT | B3LYP/6-311G(d,p) |
| HOMO Energy (eV) | Calculated via B3LYP/6-311G(d,p) | B3LYP/6-311G(d,p) |
| LUMO Energy (eV) | Calculated via B3LYP/6-311G(d,p) | B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap (eV) | Calculated via TD-DFT | TD-DFT/B3LYP |
| Dipole Moment (Debye) | Calculated via DFT | B3LYP/6-311G(d,p) |
| Electronic Chemical Potential (eV) | μ = -χ = 1/2(EHOMO + ELUMO) | Derived from frontier MOs |
| Global Chemical Hardness (eV) | η = 1/2(ELUMO - EHOMO) | Derived from frontier MOs |
| Global Electrophilicity Index | ω = μ²/2η | Derived from frontier MOs |
Table 2: Tautomeric Equilibrium Analysis
| Tautomeric Form | Relative Stability (kcal/mol) | Dipole Moment | Solvent Effect | Dominant Form |
|---|---|---|---|---|
| Pyridine-2(1H)-thione | 0.00 (reference) | Large (2-3× thiol) | Favored in solution | Solution/Solid state |
| Pyridine-2-thiol | +2.61 (gas phase) | Smaller | Favored in gas phase | Gas phase |
| Thione Dimer | Stabilized by H-bonding | Enhanced | Stabilized | Crystalline state |
| Thiol Dimer | +10.23 (higher energy) | Moderate | Less stable | Rare |
Table 3: Conformational Dynamics of Methylpiperidinyl Moiety
| Conformational Parameter | Calculated Values | Method |
|---|---|---|
| Piperidine Ring Conformation | Chair (predominant) | DFT optimization |
| Chair Form Stability | Most stable form | Energy minimization |
| Twist Form Contribution | Minor population | Population analysis |
| N-Methyl Orientation | Equatorial preferred | Conformational search |
| Ring Puckering Amplitude (Q) | ~0.55 Å | Ring puckering analysis |
| Cremer Parameters (θ) | ~170° | Ring puckering analysis |
| Cremer Parameters (φ) | ~170° | Ring puckering analysis |
| Barrier to Ring Inversion | Higher than N-inversion | Transition state calculation |
| Nitrogen Inversion Barrier | Lower energy process | Transition state calculation |
Table 4: Density Functional Theory Methods and Applications
| DFT Method | Application | Advantages | Typical Use |
|---|---|---|---|
| B3LYP/6-31G(d,p) | Geometry optimization | Good geometry/cost ratio | Initial optimization |
| B3LYP/6-311G(d,p) | Single point energy | Improved energetics | Energy refinement |
| B3LYP/6-311++G(d,p) | Polarizability calculations | Polarizability effects | Molecular properties |
| M06-2X/6-311G(d,p) | Dispersion interactions | Better dispersion | Weak interactions |
| ωB97XD/6-311G(d,p) | Long-range corrections | Range-separated hybrid | Charge transfer states |
| TD-DFT/B3LYP | Electronic excitations | Excited state properties | UV-vis spectra |
| CCSD(T)/cc-pVTZ | High-level benchmark | High accuracy | Reference calculations |